molecular formula C25H29NO4 B6065735 2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one

2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one

Cat. No.: B6065735
M. Wt: 407.5 g/mol
InChI Key: MUFCAPWEFCNFNA-RQFZHIAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cyclohexenone ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the phenyl and diethoxyphenyl groups: These groups can be introduced through Friedel-Crafts acylation reactions.

    Acetylation and methylamination: The acetyl group can be introduced using acetyl chloride in the presence of a Lewis acid catalyst, followed by methylamination using methylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or amino groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,4-Dimethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one
  • 2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(ethylamino)-5-phenyl-2-cyclohexen-1-one

Uniqueness

2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-methylimino-5-phenylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-4-29-23-12-11-17(14-24(23)30-5-2)13-21(27)25-20(26-3)15-19(16-22(25)28)18-9-7-6-8-10-18/h6-12,14,19,27H,4-5,13,15-16H2,1-3H3/b25-21-,26-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFCAPWEFCNFNA-RQFZHIAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=C2C(=NC)CC(CC2=O)C3=CC=CC=C3)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NC)CC(CC2=O)C3=CC=CC=C3)/O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.